BMY 25368 is Nine Times More Potent than Ranitidine in Histamine-Stimulated Gastric Acid Secretion in Dogs
BMY 25368 was compared directly to ranitidine for inhibition of gastric acid secretion in Heidenhain pouch dogs. After bolus intravenous administration, BMY 25368 was nine times more potent than ranitidine in antagonizing histamine-stimulated gastric secretion [1]. The oral potency of BMY 25368 relative to ranitidine ranged from 2.8 to 4.4, depending on the secretagogue used (histamine, pentagastrin, bethanechol, or food) [1].
| Evidence Dimension | In vivo potency (i.v. bolus) against histamine-stimulated gastric acid secretion |
|---|---|
| Target Compound Data | BMY 25368: Potency ratio = 9 (relative to ranitidine) |
| Comparator Or Baseline | Ranitidine: Potency ratio = 1 (reference) |
| Quantified Difference | 9-fold greater potency |
| Conditions | Heidenhain pouch dog model; histamine-stimulated gastric secretion; bolus i.v. administration |
Why This Matters
This 9-fold potency advantage establishes BMY 25368 as a superior tool compound for in vivo gastric acid secretion studies where high efficacy is required.
- [1] Cavanagh RL, Buyniski JP. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Aliment Pharmacol Ther. 1989 Jun;3(3):299-313. doi:10.1111/j.1365-2036.1989.tb00217.x. PMID: 2577694. View Source
